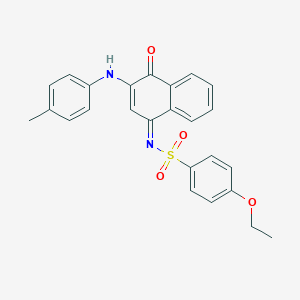

![molecular formula C25H23NO3S2 B281360 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide, also known as MNS or MNSOD inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MNS is a potent inhibitor of manganese superoxide dismutase (MnSOD), an enzyme that plays a critical role in the cellular defense against oxidative stress.

Mecanismo De Acción

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide inhibits MnSOD, an enzyme that catalyzes the conversion of superoxide radicals to hydrogen peroxide and oxygen. By inhibiting MnSOD, N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide increases the levels of superoxide radicals, leading to oxidative stress and ultimately inducing apoptosis in cancer cells. In contrast, in normal cells, N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide protects against oxidative stress by increasing the levels of superoxide radicals, which activate cellular antioxidant defense systems.

Biochemical and Physiological Effects:

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has also been found to protect neurons from oxidative stress-induced damage by increasing the levels of superoxide radicals and activating cellular antioxidant defense systems. Additionally, N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been shown to improve endothelial function and reduce oxidative stress in cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory effect on MnSOD, which allows for the study of the role of MnSOD in various diseases. However, the use of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide in lab experiments is limited by its potential toxicity and the need for careful dosing and monitoring.

Direcciones Futuras

Future research on N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, future studies could investigate the mechanisms underlying the protective effects of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide against oxidative stress and the potential side effects and toxicity of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide. Furthermore, the development of more potent and selective MnSOD inhibitors could lead to new therapeutic strategies for oxidative stress-related diseases.

Métodos De Síntesis

The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylthionaphthalene-1-ol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide. The purity of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer agent. Moreover, N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been found to protect neurons from oxidative stress-induced damage in neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been shown to improve endothelial function and reduce oxidative stress in cardiovascular diseases such as atherosclerosis.

Propiedades

Fórmula molecular |

C25H23NO3S2 |

|---|---|

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C25H23NO3S2/c1-16-8-11-19(12-9-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-13-10-17(2)14-18(24)3/h4-15,26-27H,1-3H3 |

Clave InChI |

LIZVQDCTJAFNRR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)O |

SMILES canónico |

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)

![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)

![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)

![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)

![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)

![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)

![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)

![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)

![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)

![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)

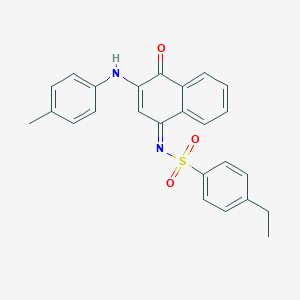

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)